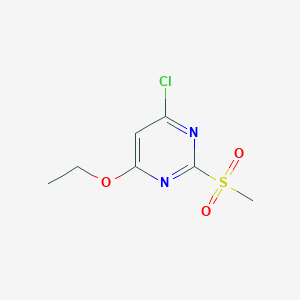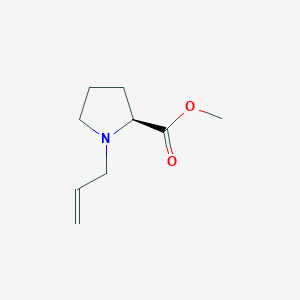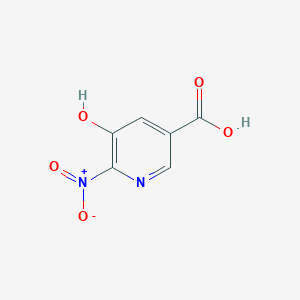
5-Hydroxy-6-nitronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-nitronicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. This compound is not directly discussed in the provided papers, but its related compounds and synthesis methods can offer insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related compounds, such as 6-hydroxynicotinic acid (6HNA), has been achieved through bioelectrochemical methods. Specifically, Pseudomonas fluorescens TN5-immobilized column electrolytic method has been used to hydroxylate nicotinic acid (NA) into 6HNA using K3Fe(CN)6 as an extracellular electron transfer mediator. This method has shown a high conversion rate and has been applied to the continuous production of 6HNA with a 100% yield . Although this paper does not directly address the synthesis of this compound, the methodology could potentially be adapted for its synthesis by introducing a nitration step to the hydroxylated product.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various analytical techniques. For instance, triorganotin(IV) pyridinecarboxylates have been synthesized and characterized by elemental analysis, TGA, IR, and NMR spectroscopy. X-ray crystallography diffraction analysis has been used to determine that these complexes adopt 1D infinite chain structures with significant intermolecular hydrogen bonds stabilizing the structures . These findings suggest that this compound could also form stable molecular structures with potential for intermolecular interactions.
Chemical Reactions Analysis
The synthesis of substituted 5-nitronicotinamides, which are structurally related to this compound, has been achieved through cyclocondensation reactions using nitrocarbonyl compounds and their derivatives. The partial hydrolysis of these nitriles in concentrated sulfuric acid and in alkali solution in the presence of hydrogen peroxide leads to the formation of nitronicotinamides . This suggests that similar chemical reactions could be employed in the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the studies on related compounds can provide some context. The stability of the molecular structures, as well as the reactivity of the functional groups present in these compounds, can be inferred from the synthesis and structural analysis of similar compounds . For example, the presence of hydroxyl and nitro groups in the molecule would likely affect its solubility, acidity, and potential for forming hydrogen bonds, which are important properties in the context of chemical reactivity and interactions with biological systems.
Scientific Research Applications
Stereoselective Syntheses
- The compound's moiety is a substructure in biologically important natural products like monatin and lycoperdic acid. Its cycloadditions have been explored for synthesizing these products (Tamura et al., 2005).
Synthesis of Substituted Compounds
- Synthesis of previously unreported nitriles of 5-nitronicotinic acid through cyclocondensation was achieved, demonstrating the compound's versatility in chemical synthesis (Sagitullina et al., 2010).
Spin Trapping and Spectroscopy
- 5-Hydroxy-6-nitronicotinic acid derivatives, such as DMPO (5,5-dimethylpyrroline N-oxide), are used in electron paramagnetic resonance spectroscopy for detecting superoxide radical anion, which is vital for understanding biological oxidative stress (Burgett et al., 2008).
Complexation Studies
- The compound forms part of secondary N-hydroxy amino acids, which have been prepared and studied for their complexation abilities, particularly with vanadium(IV) in amavadin (Hubregtse et al., 2007).
Nitrone Cycloadditions
- Nitrones derived from this compound are explored for cycloaddition reactions, demonstrating their potential in the synthesis of various chemical structures (Chevrier et al., 2004).
Asymmetric Synthesis
- The compound's derivatives are used in asymmetric synthesis, particularly in the cycloaddition of N-Glycosyl-C-dialkoxyphosphonoylnitrones (Vaseila & Voeffray, 1982).
Antibacterial and Antifungal Properties
- Certain derivatives show considerable antibacterial, antifungal, and antialgal properties, highlighting the compound's potential in medical applications (Krohn et al., 2008).
Anticoccidial Activity
- Some derivatives of 5-nitronicotinamide, related to this compound, exhibit significant anticoccidial activity, indicating its potential in veterinary medicine (Morisawa et al., 1977).
Hydroxyl Radical Scavenging
- Derivatives have been studied for their potential in scavenging hydroxyl free radicals, suggesting their relevance in studying neurodegenerative diseases (Ferger et al., 2000).
Theoretical Density Functional Theory Studies
- The compound and its derivatives have been the subject of theoretical density functional theory studies, particularly in understanding its spin trapping capabilities (Villamena et al., 2004).
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-6-nitropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-4-1-3(6(10)11)2-7-5(4)8(12)13/h1-2,9H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODZZMDHMOPHHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593078 |
Source


|
| Record name | 5-Hydroxy-6-nitropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59288-43-6 |
Source


|
| Record name | 5-Hydroxy-6-nitropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-6-nitronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

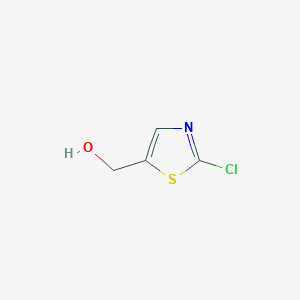
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
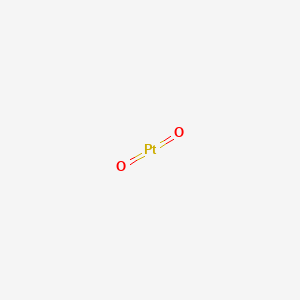
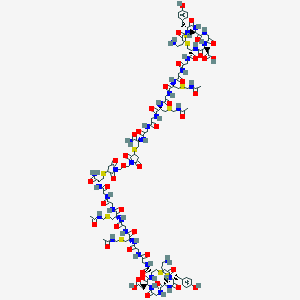
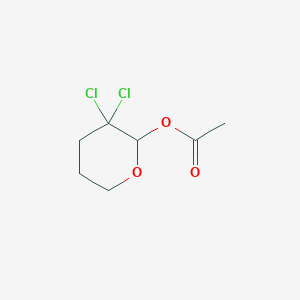

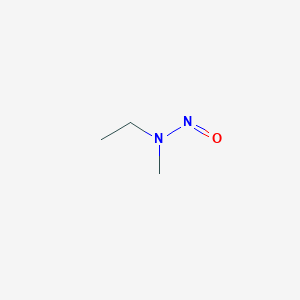
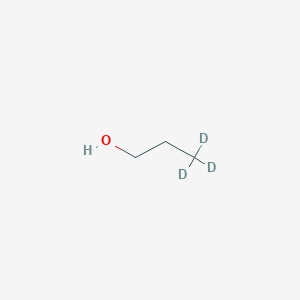
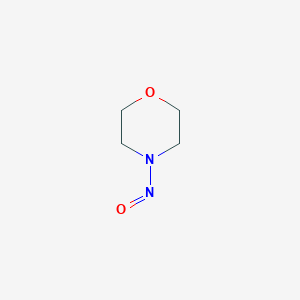

![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)
